molecular formula C7H9ClN2O B109213 (4-Chloro-3-methoxyphenyl)hydrazine CAS No. 178423-72-8

(4-Chloro-3-methoxyphenyl)hydrazine

Cat. No. B109213
M. Wt: 172.61 g/mol
InChI Key: USXUXYRPFUUSMV-UHFFFAOYSA-N
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Description

“(4-Chloro-3-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 178423-72-8 . It has a molecular weight of 172.61 and its IUPAC name is 1-(4-chloro-3-methoxyphenyl)hydrazine . It is a brown solid at room temperature .


Molecular Structure Analysis

The linear formula of “(4-Chloro-3-methoxyphenyl)hydrazine” is C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Chloro-3-methoxyphenyl)hydrazine” is a brown solid at room temperature . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Coordination Compounds and Biological Activity : Research demonstrated the synthesis of coordination compounds using derivatives that resemble (4-Chloro-3-methoxyphenyl)hydrazine. These compounds exhibited antimicrobial and antifungal activity, indicating potential for therapeutic applications (Gulea et al., 2019).

  • Antidepressant Activities : Derivatives of (4-Chloro-3-methoxyphenyl)hydrazine have been synthesized and evaluated for antidepressant activities, showing promise in reducing immobility times in animal models, which could indicate potential antidepressant effects (Palaska et al., 2001).

Synthesis and Antibacterial Activity

  • Novel Aromatic Hydrazone and Oxadiazoles : Studies have synthesized and characterized new aromatic hydrazones and oxadiazoles, investigating their structure and antibacterial activity. These compounds, derived from or related to (4-Chloro-3-methoxyphenyl)hydrazine, showed potential as antibacterial agents (Aghekyan et al., 2020).

  • Antimicrobial Agents from Mannich Base : The synthesis of formazans from a Mannich base related to (4-Chloro-3-methoxyphenyl)hydrazine demonstrated moderate antimicrobial activity, suggesting its use in developing new antimicrobial agents (Sah et al., 2014).

Antioxidant Activity

  • Enhancing Antioxidant Activity : The effect of substituents on benzoin derivatives, related to (4-Chloro-3-methoxyphenyl)hydrazine, was studied, revealing that certain modifications can enhance antioxidant activity. This suggests potential applications in designing antioxidant compounds (Thanuja et al., 2022).

Antiviral Evaluations

  • Synthesis for Antiviral Evaluations : Compounds synthesized from reactions involving (4-Chloro-3-methoxyphenyl)hydrazine derivatives were evaluated for antiviral properties, highlighting the compound's potential in antiviral drug development (Sayed & Ali, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylhydrazine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation .

properties

IUPAC Name

(4-chloro-3-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUXYRPFUUSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-methoxyphenyl)hydrazine

CAS RN

178423-72-8
Record name (4-chloro-3-methoxyphenyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (12 mL) and a solution of sodium nitrite (1.7 g, 24.4 mmol) in water (8 mL) were added to a solution of 4-chloro-3-methoxy aniline (3.86 g, 24.4 mmol) in water (8 mL), at −10° C. The mixture was stirred for 30 minutes and was then added to solution of tin chloride (14.89 g, 66 mmol) in concentrated hydrochloric acid (24 mL) and water (24 mL), cooled to 0° C. The reaction mixture was stirred for 18 hours, allowing the temperature to rise to 25° C. The resulting precipitate was filtered off and the solid was re-crystallised from heptanes/ethyl acetate (33:66) to afford the title compound the title compound as white solid in 72% yield, 3 g
Quantity
14.89 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

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